molecular formula C7H10N2O3S B8308186 Ethyl 5-ethylthio-1,3,4-oxadiazole-2-carboxylate

Ethyl 5-ethylthio-1,3,4-oxadiazole-2-carboxylate

Cat. No. B8308186
M. Wt: 202.23 g/mol
InChI Key: KANNBFXQCRFPRB-UHFFFAOYSA-N
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Patent
US04001238

Procedure details

A mixture of ethyl 1,3,4-oxadiazole-2-thione-5-carboxylate potassium salt dimethylsulfoxide solvate (11 g., 0.03 mole) and ethyl iodide (7 g., 0.045 mole) in absolute ethanol (100 ml.) was heated at reflux for 45 minutes and then worked up as described previously in Experiment A to yield the title compound (5.59 g.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[K].[O:2]1[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N:5][NH:4][C:3]1=[S:12].[CH2:13](I)[CH3:14]>C(O)C>[CH2:13]([S:12][C:3]1[O:2][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N:5][N:4]=1)[CH3:14] |f:0.1,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K].O1C(NN=C1C(=O)OCC)=S
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 45 minutes
Duration
45 min

Outcomes

Product
Name
Type
product
Smiles
C(C)SC1=NN=C(O1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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